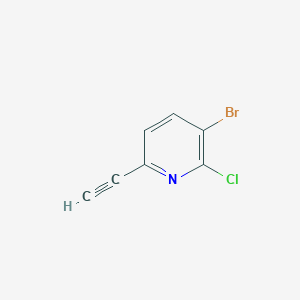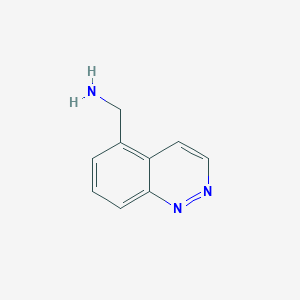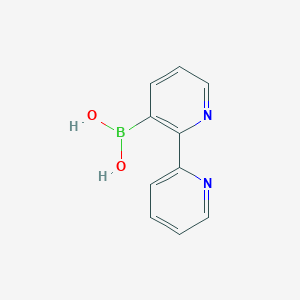
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a methyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpyrimidine and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 2-methylpyrimidine is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of catalysts such as metal triflates can further enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-(2-methyltetrahydropyrimidin-1(2H)-yl)acetaldehyde and 2-(2-methyltetrahydropyrimidin-1(2H)-yl)acetic acid.
Reduction: The major product is 2-(2-methyltetrahydropyrimidin-1(2H)-yl)ethylamine.
Substitution: The major products include 2-(2-methyltetrahydropyrimidin-1(2H)-yl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The ethanol moiety allows for hydrogen bonding interactions, while the tetrahydropyrimidine ring can engage in π-π stacking and hydrophobic interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)acetaldehyde
- 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)acetic acid
- 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethylamine
Uniqueness
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol is unique due to its specific combination of a tetrahydropyrimidine ring and an ethanol moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-diazinan-1-yl)ethanol |
InChI |
InChI=1S/C7H16N2O/c1-7-8-3-2-4-9(7)5-6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
YSHVKFTWVXQMAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NCCCN1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
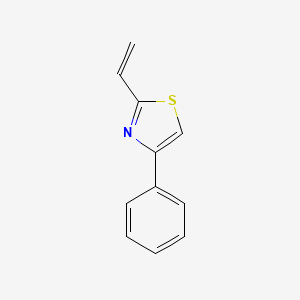
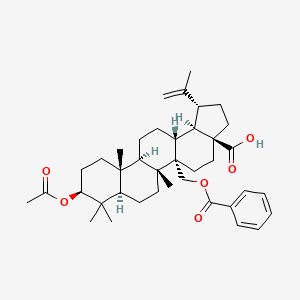

![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
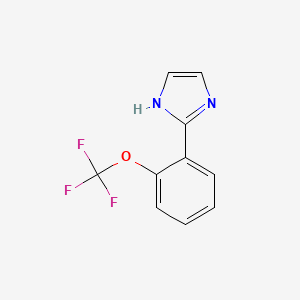
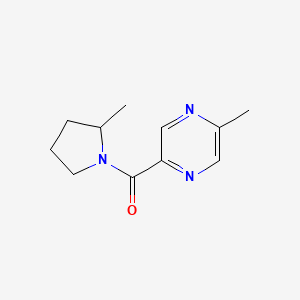
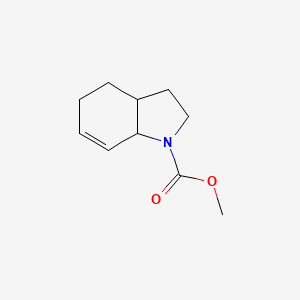
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
